methyl 7-(3-ethylureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Description
Methyl 7-(3-ethylureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a tetrahydroisoquinoline derivative featuring a methyl ester at position 2 and a 3-ethylureido substituent at position 5.
Properties
IUPAC Name |
methyl 7-(ethylcarbamoylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-3-15-13(18)16-12-5-4-10-6-7-17(14(19)20-2)9-11(10)8-12/h4-5,8H,3,6-7,9H2,1-2H3,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKGZHWZEUQUHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=CC2=C(CCN(C2)C(=O)OC)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-(3-ethylureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting with the construction of the isoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a suitable precursor, such as an ortho-aminophenol derivative, under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. These methods ensure the efficient production of high-purity material while maintaining cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: Methyl 7-(3-ethylureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be achieved using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Production of reduced isoquinolines or amines.
Substitution: Introduction of various alkyl or aryl groups at specific positions on the isoquinoline ring.
Scientific Research Applications
This compound has found applications in various scientific research fields, including chemistry, biology, medicine, and industry. Its unique structure makes it a valuable tool in drug discovery, organic synthesis, and molecular biology studies. Researchers have explored its potential as a building block for the synthesis of bioactive molecules and its use in studying biological pathways and targets.
Mechanism of Action
The mechanism by which methyl 7-(3-ethylureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. Further research is needed to elucidate the precise mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Substituent Diversity
The 7-position of tetrahydroisoquinoline derivatives is a key modification site, influencing physicochemical and biological properties. Below is a comparative analysis of substituents, molecular weights, and synthetic yields:
Key Observations:
- Substituent Effects on Polarity: Ureido and sulfonamido groups enhance polarity compared to methoxy or benzyl substituents, impacting solubility and membrane permeability.
- Synthetic Accessibility: Yields for tert-butyl derivatives (e.g., 7a: 57%, 7b: 53%) suggest moderate efficiency in Suzuki coupling reactions , whereas urea/amide couplings (as inferred for the target compound) may require optimization.
Physicochemical and Functional Comparisons
- Hydrogen-Bonding Capacity: The target compound’s ureido group offers two H-bond donors and one acceptor, superior to carboxamido (1 donor, 1 acceptor) or sulfonamido (1 donor, 2 acceptors) groups . Phenolic hydroxyl (7b) provides one H-bond donor but may reduce metabolic stability .
- Trifluoromethylbenzyl substituents (7c, ) add electronegativity and lipophilicity, contrasting with the polar ureido motif.
Biological Activity
Methyl 7-(3-ethylureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound derived from the isoquinoline family, known for its diverse biological activities. This article explores its pharmacological properties, focusing on its antitumor, neuroprotective, and antioxidant effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₃H₁₅N₃O₃
- Molecular Weight : 253.28 g/mol
The structural formula can be represented as follows:
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. A study conducted on Ehrlich Ascites Carcinoma (EAC) cells demonstrated that the compound effectively reduced tumor cell viability by up to 100% in treated mice compared to controls. The study utilized various methodologies, including:
- Molecular Docking : To predict interactions with cancer-related receptors.
- Histopathological Examination : To assess organ health post-treatment.
The results suggested that the compound induces apoptosis in cancer cells while maintaining liver and kidney function, indicating a favorable safety profile for potential therapeutic use .
Neuroprotective Effects
In another study focused on neuroprotection, the compound was tested against neurotoxic agents in vitro. The findings showed that it significantly inhibited cell death in neuronal cell lines (HEK293 and L02), with lower toxicity compared to established neuroprotective agents like Agomelatine. The inhibition rates were reported as follows:
| Compound | HEK293 Cell Inhibition (%) | L02 Cell Inhibition (%) |
|---|---|---|
| This compound | 10.3 | 13.7 |
| Agomelatine | 47.5 | 41.8 |
These results highlight the potential of this compound as a safer alternative for neuroprotection .
Antioxidant Activity
The antioxidant capacity of this compound was evaluated through various assays measuring total antioxidant capacity (TAC) in liver and kidney tissues. The compound demonstrated significant antioxidant activity, contributing to its overall protective effects against oxidative stress-induced damage in cellular models .
Case Studies and Research Findings
-
Antitumor Efficacy Study :
- Objective : To evaluate the efficacy against EAC.
- Methodology : Treatment of EAC-bearing mice with varying doses of the compound.
- Results : Complete tumor cell viability reduction; no significant adverse effects on liver and kidney functions.
-
Neuroprotection Assessment :
- Objective : To assess protective effects on neuronal cells.
- Methodology : In vitro assays using HEK293 and L02 cell lines.
- Results : Lower inhibition rates compared to Agomelatine indicate a better safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
